Hexanoyl coenzyme A (trilithium)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

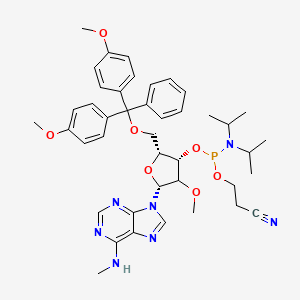

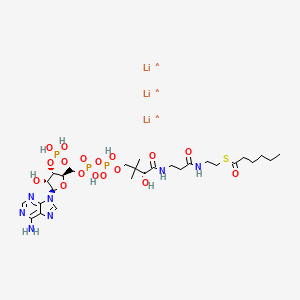

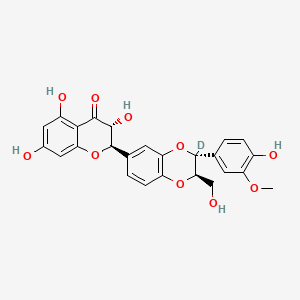

ヘキサノイル補酵素A(トリリチウム)は、補酵素Aの誘導体であるヘキサノイル補酵素Aのトリリチウム塩です。この化合物は、脂肪酸の酸化、脂質の生合成、セラミドの形成など、さまざまな生化学的プロセスにおいて重要な役割を果たしています。

2. 製法

合成ルートおよび反応条件: ヘキサノイル補酵素A(トリリチウム)は、ヘキサン酸と補酵素Aをトリリチウム水酸化物の存在下で反応させることで合成できます。この反応は、通常、ヘキサン酸をアシルクロリド型に活性化し、その後、補酵素Aと反応させてヘキサノイル補酵素Aを生成します。 最終生成物は、その後、トリリチウム水酸化物で処理してトリリチウム塩を得ます .

工業的生産方法: ヘキサノイル補酵素A(トリリチウム)の工業的生産には、上記と同様の反応条件を用いた大規模合成が用いられます。 このプロセスは、高収率と高純度を目指して最適化されており、最終生成物がさまざまな用途に必要な基準を満たすことを保証しています .

準備方法

Synthetic Routes and Reaction Conditions: Hexanoyl coenzyme A (trilithium) can be synthesized through the reaction of hexanoic acid with coenzyme A in the presence of trilithium hydroxide. The reaction typically involves the activation of hexanoic acid to its acyl chloride form, followed by its reaction with coenzyme A to form hexanoyl coenzyme A. The final product is then treated with trilithium hydroxide to obtain the trilithium salt .

Industrial Production Methods: Industrial production of hexanoyl coenzyme A (trilithium) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for various applications .

化学反応の分析

反応の種類: ヘキサノイル補酵素A(トリリチウム)は、以下を含むいくつかの種類の化学反応を起こします。

酸化: さまざまな酸化された誘導体に変換できます。

還元: 還元された誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

生成される主な生成物: これらの反応から生成される主な生成物には、ヘキサノイル補酵素Aのさまざまな酸化された、還元された、および置換された誘導体が含まれます .

4. 科学研究への応用

ヘキサノイル補酵素A(トリリチウム)は、以下を含む幅広い科学研究への応用があります。

化学: さまざまな化合物を分析および定量するために、液体クロマトグラフィータンデム質量分析(LC-MS/MS)の標準として使用されます.

生物学: 脂肪酸の酸化、脂質の生合成、セラミドの形成に関与しています。

医学: 代謝性疾患や酵素機能、特にグレリンO-アシル転移酵素(GOAT)に関与する研究に使用されており、GOATは他のアシル供与体よりもヘキサノイル補酵素Aを好みます.

科学的研究の応用

作用機序

ヘキサノイル補酵素A(トリリチウム)は、アセチル補酵素Aと同様に、アシル基の担体として機能します。ヘキサノイル基をさまざまな基質に転移することに関与し、脂肪酸の酸化や脂質の生合成などの生化学反応を促進します。 分子標的は、ヘキサノイル補酵素Aをアシル供与体として使用するグレリンO-アシル転移酵素(GOAT)などの酵素です .

類似化合物との比較

ヘキサノイル補酵素A(トリリチウム)は、以下のような他のアシル補酵素A誘導体と比較できます。

オクタノイル補酵素A: 構造は似ていますが、6つの炭素のアシル鎖ではなく、8つの炭素のアシル鎖を持っています。

ブチリル補酵素A: 4つの炭素のアシル鎖を含んでおり、さまざまな代謝経路に関与しています。

アセチル補酵素A: 2つの炭素のアシル鎖を含んでおり、代謝の中心的な分子であり、クエン酸回路や脂肪酸の合成に関与しています.

ヘキサノイル補酵素A(トリリチウム)は、脂肪酸の酸化、脂質の生合成における特定の役割と、グレリンO-アシル転移酵素(GOAT)などの特定の酵素による好みにより、独自性を持っています .

特性

分子式 |

C27H46Li3N7O17P3S |

|---|---|

分子量 |

886.6 g/mol |

InChI |

InChI=1S/C27H46N7O17P3S.3Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);;;/t16-,20-,21-,22+,26-;;;/m1.../s1 |

InChIキー |

CCHQKQWCFXTEGK-GUOUMXCNSA-N |

異性体SMILES |

[Li].[Li].[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

正規SMILES |

[Li].[Li].[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)

![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)

![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)